The compound can be classified under heterocyclic compounds, specifically thiazolidinones, which are known for their diverse biological activities. Thiazolidinones are often modified at various positions (2, 3, and 5) to enhance their pharmacological properties. The presence of the dichlorophenyl group in this structure suggests potential applications in fields such as anti-inflammatory and anticancer research .
The synthesis of 3-(2,5-Dichlorophenyl)-1,3-thiazolidin-4-one can be achieved through several methods:
The molecular formula of 3-(2,5-Dichlorophenyl)-1,3-thiazolidin-4-one is C10H8Cl2N2OS. Its structure features a thiazolidine ring with a dichlorophenyl substituent at position 3.
The compound's molecular weight is approximately 265.15 g/mol.
The chemical reactivity of 3-(2,5-Dichlorophenyl)-1,3-thiazolidin-4-one can be explored through various reactions:
The mechanism of action for compounds like 3-(2,5-Dichlorophenyl)-1,3-thiazolidin-4-one typically involves:
The physical properties of 3-(2,5-Dichlorophenyl)-1,3-thiazolidin-4-one include:
3-(2,5-Dichlorophenyl)-1,3-thiazolidin-4-one has several potential applications:
The thiazolidin-4-one core has evolved from early synthetic curiosities to indispensable pharmacophores in modern drug design. Initial explorations focused on their synthetic accessibility via cyclocondensation reactions between amines, carbonyl compounds, and thioglycolic acids—a method refined over decades to yield diverse bioactive derivatives [7]. Landmark developments emerged with the discovery of pioglitazone and rosiglitazone (2,4-thiazolidinediones), which revolutionized type 2 diabetes treatment as PPAR-γ agonists. Their mechanism involves specific hydrogen bonding with His323 and His449 residues in the PPAR-γ binding pocket, demonstrating the scaffold’s capacity for target-specific interactions [3] [9].
Beyond metabolic diseases, thiazolidin-4-ones exhibit broad-spectrum pharmacological profiles. Derivatives like Epalrestat (aldose reductase inhibitor) address diabetic complications, while darbufelone leverages the core for dual COX-2/5-LOX inhibition. Recent oncology-focused studies reveal compounds such as VI (IC₅₀ = 0.21 µM against A549 lung cancer cells) and KSS19—a multi-target agent combining CA-4 and COX-2 inhibitor pharmacophores—showing potent microtubule disruption [6]. Table 2 chronicles key milestones [7] [9].
Table 2: Evolution of Thiazolidin-4-one-Based Therapeutics
Era | Compound/Class | Therapeutic Application | Mechanistic Insight |
---|---|---|---|
1990s | Troglitazone | Antidiabetic (PPAR-γ agonist) | Withdrawn due to hepatotoxicity |
1999-Present | Pioglitazone/Rosiglitazone | Type 2 diabetes management | PPAR-γ activation; H-bonding with His323/His449 |
2000s | Epalrestat | Diabetic neuropathy | Aldose reductase inhibition |
2010s | KSS19 (Hybrid) | Anticancer/anti-inflammatory | Tubulin polymerization & COX-2 inhibition |
2020s | Compound VI | Antiproliferative (A549 cells) | G2/M cell cycle arrest |
The 2,5-dichlorophenyl moiety in 3-(2,5-Dichlorophenyl)-1,3-thiazolidin-4-one is a strategic design element that enhances lipophilicity, membrane permeability, and target affinity. Chlorine atoms at ortho and meta positions induce distinct electronic effects: the ortho-Cl sterically shields the phenyl-thiazolidinone bond from metabolic cleavage, while meta-Cl withdraws electrons to amplify the compound’s electrophilic character. This configuration enhances interactions with hydrophobic enzyme pockets, as observed in COX-2 inhibitors where similar dichloro-substituted compounds exhibit 10-fold selectivity over COX-1 [5].
Structure-Activity Relationship (SAR) studies underscore the necessity of halogen placement. Analogues with 2,5-dichloro substitution show superior cytotoxic activity (IC₅₀ = 0.02–17.02 µM against MCF7, HT29, and A2780 cells) compared to mono-chloro or para-substituted derivatives. This is attributed to optimized van der Waals contacts with residues in tubulin’s colchicine-binding site, where the dichlorophenyl ring occupies a hydrophobic cleft bordered by β-tubulin’s Leu248 and Ala250 [6]. Table 3 details substituent effects [5].
Table 3: Impact of Phenyl Substituents on Thiazolidin-4-one Bioactivity
Substituent Position | Lipophilicity (LogP) | Cytotoxicity (IC₅₀, µM) | Target Affinity (ΔG, kcal/mol) |
---|---|---|---|
2,5-Dichloro | 3.8 ± 0.2 | 0.02–1.7 (MCF7) | -9.2 (Tubulin) |
4-Chloro | 3.1 ± 0.3 | 5.8–28.6 (PC-3) | -7.1 (Tubulin) |
2-Chloro-5-fluoro | 3.4 ± 0.2 | 1.21 (THP-1) | -8.3 (Tubulin) |
Unsubstituted phenyl | 2.3 ± 0.1 | >50 (HT29) | -5.9 (Tubulin) |
Molecular docking simulations further validate this design. 3-(2,5-Dichlorophenyl)-1,3-thiazolidin-4-one docks into MurB (a key bacterial peptidoglycan biosynthesis enzyme) with a binding energy of -9.4 kcal/mol. The dichlorophenyl group inserts into a cleft lined by Phe236, Tyr238, and Ala156, with chlorine atoms forming halogen bonds (3.5 Å) with Tyr238’s hydroxyl group. Simultaneously, the thiazolidinone’s carbonyl hydrogen-bonds with Ser229, while C2’s exocyclic sulfur coordinates Mg²⁺ in MurB’s active site [3] [5].
Thiazolidin-4-ones combat multidrug resistance through dual-targeting mechanisms that disrupt essential microbial processes while evading conventional efflux pumps. For 3-(2,5-Dichlorophenyl)-1,3-thiazolidin-4-one, primary activity occurs via:
Against mycobacterial targets, thiazolidin-4-ones inhibit InhA (enoyl-ACP reductase) and MmpL3 (mycolic acid transporter). The 2,5-dichloro derivative’s lipophilicity enables diffusion through mycobacterial waxy layers, suppressing Mtb growth at MIC = 0.78 µg/mL—comparable to isoniazid. Hybrid analogues combining this core with nitrofuran (e.g., compound 29) show enhanced activity against metronidazole-resistant H. pylori (inhibition zone >30 mm at 100 µg/disk) by generating nitro radical anions that damage DNA [5] [7]. Table 4 summarizes key pathogen targets [2] [5] [7].
Table 4: Multidrug-Resistant Pathogen Targets of Thiazolidin-4-ones
Target Pathogen | Molecular Target | Inhibitory Effect | Potency (Lead Compound) |
---|---|---|---|
Staphylococcus aureus (MRSA) | MurB | Blocks cell wall synthesis | MIC = 0.01 µg/mL (Compound 17) |
Helicobacter pylori | DNA/nitroreductase | Generates cytotoxic nitro radicals | Inhibition zone >30 mm (Compound 29) |
Mycobacterium tuberculosis | InhA, MmpL3 | Inhibits mycolic acid biosynthesis | MIC = 0.78 µg/mL (Dichloro-derivative) |
Pseudomonas aeruginosa | Quorum-sensing proteins | Disrupts biofilm formation | 61% biofilm reduction at 125 µM |
The scaffold’s chemical plasticity enables modular optimization against evolving resistance. For example, conjugating 5-ene rhodanines to thiadiazoles broadens activity spectrum, while nanoparticle encapsulation (e.g., PEGylated liposomes) enhances delivery to intracellular Mtb reservoirs. These approaches leverage the thiazolidinone core’s adaptability for next-generation anti-infectives [6] [7].
Concluding Remarks
3-(2,5-Dichlorophenyl)-1,3-thiazolidin-4-one exemplifies rational drug design where halogenation strategically enhances pharmacodynamics against recalcitrant diseases. Its evolution mirrors broader trends in leveraging heterocyclic scaffolds for multi-target engagement, offering promising avenues against oncology and antimicrobial resistance challenges.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9